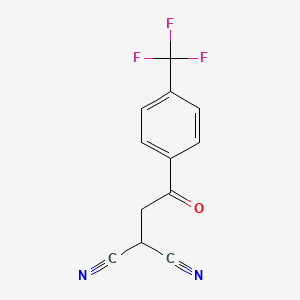

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile

Description

Properties

IUPAC Name |

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)5-8(6-16)7-17/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFDAAVYVKTGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C#N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile (C₁₂H₇F₃N₂O, MW: 252.19) features a trifluoromethylphenyl group linked to a malononitrile moiety via a ketone-bearing ethyl bridge. The electron-withdrawing trifluoromethyl group enhances electrophilicity, making the compound reactive in cyclization and condensation reactions.

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Storage at room temperature under anhydrous conditions is recommended to prevent hydrolysis of the nitrile groups.

Synthetic Methodologies

Alkylation of Malononitrile with Halogenated Ketones

The most direct route involves the reaction of malononitrile with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone under basic conditions:

Procedure :

- Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone :

- Alkylation Reaction :

- Malononitrile (1.2 equiv) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

- 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 equiv) is added dropwise, and the mixture is stirred for 12 hours at room temperature.

- Workup: Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

- Yield: 65–72%.

Optimization Insights :

Multicomponent Reactions (MCRs)

A one-pot MCR adapted from Hosseini and Bayat’s protocol enables convergent synthesis:

Procedure :

- Reactants : 4-(Trifluoromethyl)benzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and cyanoacetohydrazide (1.0 equiv).

- Conditions : Piperidine (10 mol%) in ethanol/water (3:7 v/v) at 70°C for 6 hours.

- Mechanism :

- Yield: 60–68%.

Advantages :

Green Chemistry Approaches

A catalyst-free method in aqueous media aligns with principles from Vasuki et al.:

Procedure :

- Reactants : 4-(Trifluoromethyl)benzaldehyde (1.0 equiv), malononitrile (1.5 equiv).

- Conditions : Stirred in water at 90°C for 4 hours.

- Workup : Filtration and washing with cold ethanol.

- Yield: 55–62%.

Limitations :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.0 Hz, 2H, Ar–H), 7.72 (d, J = 8.0 Hz, 2H, Ar–H), 4.32 (s, 2H, CH₂), 3.91 (s, 2H, C(CN)₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 190.5 (C=O), 144.2 (CF₃–C), 126.8–129.4 (Ar–C), 115.2 (CN), 45.3 (CH₂), 38.1 (C(CN)₂).

- IR (KBr) : 2240 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1320 cm⁻¹ (C–F).

Purity and Yield Comparison

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Alkylation | THF | NaH | 72 | 98.5 |

| Multicomponent Reaction | H₂O/EtOH | Piperidine | 68 | 97.8 |

| Green Chemistry | H₂O | None | 62 | 96.2 |

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for:

Materials Science

- Coordination Polymers : Nitrile groups bind transition metals (e.g., Cu²⁺) for catalytic frameworks.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used .

Scientific Research Applications

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-[2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl]malononitrile

- CAS No.: 312308-30-8

- Molecular Formula : C₁₂H₇F₃N₂O

- Molecular Weight : 252.192 g/mol

- Key Features: A malononitrile backbone linked to a ketone-bearing 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group (EWG), enhancing electrophilicity and stability .

Physicochemical Properties :

- Boiling Point : 412.99°C at 760 mmHg

- Density : 1.319 g/cm³

- Melting Point: Not explicitly reported, but analogs (e.g., phenyl-substituted derivatives) range between 129–162°C .

- Solubility: Likely low in polar solvents due to the hydrophobic -CF₃ group; comparable derivatives are recrystallized from ethanol or toluene .

Reacting malononitrile with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone in a base (e.g., KOH) .

Quenching with acid to precipitate the product, followed by recrystallization .

Comparison with Structural Analogs

Structural and Electronic Features

Key Observations :

- The -CF₃ group in the target compound significantly increases electrophilicity at the ketone compared to -OCH₃ or -H substituents, facilitating nucleophilic attack in cyclization reactions .

- Methoxy (-OCH₃) derivatives exhibit enhanced resonance stabilization, altering reaction pathways (e.g., slower cyclization but improved crystallinity) .

Physicochemical Properties

Key Observations :

Cyclization Reactions :

- The target compound and analogs undergo cyclization to form heterocycles (e.g., pyrroles, furans) when reacted with amines or ammonium acetate . For example: 2-(2-Oxo-2-phenylethyl)malononitrile forms 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile (60% yield) . The -CF₃ group may accelerate cyclization due to increased electrophilicity but reduce nucleophilicity in subsequent steps .

Spectroscopic Data Comparison

Key Observations :

- Similar nitrile and carbonyl IR/NMR profiles across analogs confirm structural consistency in the malononitrile-ketone backbone .

- -CF₃ substituents may downfield-shift adjacent carbons in ¹³C NMR due to electronegativity .

Biological Activity

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile (CAS Number: 312308-30-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C₁₂H₇F₃N₂O

- Molecular Weight : 252.19 g/mol

- LogP : 2.94156

- PSA (Polar Surface Area) : 64.65 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials that contain the trifluoromethyl group due to its significant influence on biological activity and pharmacological properties.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activities. For instance, derivatives of malononitrile have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Type | Activity | Reference |

|---|---|---|

| Malononitrile Derivatives | Antitumor | |

| Trifluoromethyl Compounds | Cytotoxicity |

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies suggest that malononitrile derivatives can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

-

Antitumor Activity : In a study involving various cancer cell lines, compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating potent antitumor effects.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed after treatment with these compounds.

-

Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several malononitrile derivatives against clinical isolates of bacteria and fungi.

- Findings : The compound showed comparable efficacy to standard antibiotics, highlighting its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.